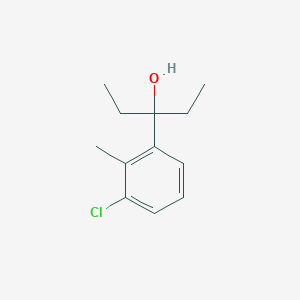

3-(3-Chloro-2-methylphenyl)-3-pentanol

Description

3-(3-Chloro-2-methylphenyl)-3-pentanol (CAS RN: 1172851-23-8) is a tertiary alcohol with a branched pentanol backbone substituted with a 3-chloro-2-methylphenyl group at the third carbon. Its molecular formula is C₁₂H₁₇ClO, with a molecular weight of 212.72 g/mol .

Properties

IUPAC Name |

3-(3-chloro-2-methylphenyl)pentan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClO/c1-4-12(14,5-2)10-7-6-8-11(13)9(10)3/h6-8,14H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJEIEIAYNCQNHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C1=C(C(=CC=C1)Cl)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-2-methylphenyl)-3-pentanol typically involves the reaction of 3-chloro-2-methylbenzaldehyde with a suitable Grignard reagent, such as pentylmagnesium bromide. The reaction is carried out in an anhydrous ether solvent under controlled temperature conditions to ensure the formation of the desired product. The reaction can be summarized as follows:

3-chloro-2-methylbenzaldehyde+pentylmagnesium bromide→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification, distillation, and crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-2-methylphenyl)-3-pentanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

Oxidation: Formation of 3-(3-chloro-2-methylphenyl)-3-pentanone.

Reduction: Formation of 3-(3-chloro-2-methylphenyl)-3-pentane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Chloro-2-methylphenyl)-3-pentanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-2-methylphenyl)-3-pentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Findings:

Structural Influence on Physicochemical Properties The chloro and methyl substituents on the phenyl ring of this compound increase its molecular weight (212.72 g/mol) compared to non-halogenated analogs like 3-Methyl-1-phenyl-3-pentanol (178.27 g/mol) . This likely enhances lipophilicity, affecting solubility and volatility. Boiling points for phenyl-substituted pentanols (e.g., 94–95°C for 3-Methyl-1-phenyl-3-pentanol at 1.1 mm Hg) are higher than those of linear 3-pentanol (unreported but typically ~116°C at 760 mm Hg), indicating reduced volatility due to aromatic substitution .

Biological Activity and Applications 3-Pentanol (without phenyl substitution) is well-documented as a volatile organic compound (VOC) that primes plant defense pathways (JA/SA) at low concentrations (100 nM–1 mM) . However, its rapid evaporation limits field efficacy . Phenyl-substituted analogs (e.g., 3-Methyl-1-phenyl-3-pentanol) may address volatility issues. No direct studies on this compound’s bioactivity were found. However, its structural similarity to 3-pentanol and other phenyl-pentanols implies possible utility in plant defense or pest management, pending empirical validation.

Comparative Efficacy of Substituted Pentanols In cucumber and pepper plants, 3-pentanol reduced disease severity by 24% at 1 mM and suppressed bacterial growth (e.g., Pseudomonas syringae) by 25–100-fold at 100 nM–10 µM . 2-Butanone, another VOC, showed comparable efficacy to 3-pentanol at 1,000-fold lower concentrations (10 nM), highlighting the importance of functional groups in potency . Substituted phenyl-pentanols may require higher concentrations due to reduced volatility, but their stability could improve field performance.

Biological Activity

3-(3-Chloro-2-methylphenyl)-3-pentanol is a chemical compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article aims to explore its biological properties, mechanisms of action, and potential applications based on available research findings.

- Molecular Formula : C₁₁H₁₅ClO

- Molecular Weight : 210.70 g/mol

- CAS Number : Not specified in the provided sources.

The biological activity of this compound can be attributed to its interaction with biological systems at the molecular level. It is hypothesized that this compound may exert its effects through:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.

- Receptor Modulation : It may bind to certain receptors, altering their activity and influencing physiological responses.

- Signal Transduction Interference : The compound could interfere with signaling pathways, leading to changes in cellular behavior.

Biological Activity

Research on the biological activity of this compound is limited but suggests several potential effects:

- Antimicrobial Activity

- Antioxidant Properties

-

Pharmacological Potential

- The compound's structural characteristics suggest potential applications in drug development, particularly for conditions related to inflammation or infection. Its ability to interact with biological targets could lead to therapeutic benefits.

Case Studies and Research Findings

While specific studies on this compound are sparse, related research provides insights into its potential applications:

- A study on chlorinated phenolic compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating that similar compounds could have therapeutic applications.

- Research into the synthesis of pentanol derivatives has highlighted their role as bioactive compounds, suggesting that modifications in structure can lead to enhanced biological properties .

Comparative Analysis

A comparison of this compound with other related compounds can provide further understanding of its unique properties:

| Compound | Antimicrobial Activity | Antioxidant Activity | Pharmacological Potential |

|---|---|---|---|

| This compound | Moderate | Potential | High |

| 4-(Chlorophenyl)ethanol | High | Moderate | Moderate |

| 2-Methyl-4-chlorophenol | High | High | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.